molecular formula C14H11BrO2 B12082068 1-(6-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid

1-(6-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid

Cat. No.: B12082068
M. Wt: 291.14 g/mol
InChI Key: PUWADYPWPZUALG-UHFFFAOYSA-N
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Description

1-(6-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid is a cyclopropane-containing carboxylic acid derivative featuring a brominated naphthalene moiety. The bromine atom at the 6-position of the naphthalene ring and the cyclopropane-carboxylic acid group confer unique steric and electronic properties, making it valuable for pharmaceutical, agrochemical, and materials science applications .

Properties

Molecular Formula

C14H11BrO2

Molecular Weight

291.14 g/mol

IUPAC Name

1-(6-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C14H11BrO2/c15-10-4-5-11-9(8-10)2-1-3-12(11)14(6-7-14)13(16)17/h1-5,8H,6-7H2,(H,16,17)

InChI Key

PUWADYPWPZUALG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC3=C2C=CC(=C3)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Bromination of Naphthalene: Naphthalene is brominated to form 6-bromonaphthalene.

    Cyclopropanation: The bromonaphthalene derivative undergoes a cyclopropanation reaction to introduce the cyclopropane ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety may interact with aromatic receptors, while the cyclopropane ring can influence the compound’s reactivity and binding affinity. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

The following table and analysis compare 1-(6-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid with structurally analogous compounds, focusing on substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Substituents Aromatic System Key Properties/Applications References
1-(6-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid* ~291.14 (estimated) Br at naphthalene 6-position Naphthalene High steric strain; potential drug candidate
1-(3-Bromonaphthalen-2-yl)cyclopropane-1-carboxylic acid 291.14 Br at naphthalene 3-position Naphthalene Pharmaceutical/agrochemical building block
1-(4-Bromophenyl)cyclopropane-1-carboxylic acid 255.10 Br at phenyl 4-position Phenyl Solid (density: 1.671 g/cm³); synthetic intermediate
1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid 269.12 Br and CH₃ at phenyl positions Phenyl Enhanced steric hindrance; agrochemical uses
1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid 210.65 Cl at phenyl 4-position Phenyl Smaller halogen; lower reactivity
1-(3-Bromophenyl)cyclopentane-1-carboxylic acid 283.15 Br at phenyl 3-position Cyclopentane (not cyclopropane) Reduced ring strain; altered bioavailability
1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid 206.22 OCH₃ at phenyl 2-position Phenyl Electron-donating group; pKa ~4.34
[1,1'-Bi(cyclopropane)]-1-carboxylic acid 126.15 Bicyclopropane moiety None High symmetry; material science applications

*Estimated molecular weight based on 1-(3-Bromonaphthalen-2-yl) analogue.

Key Comparative Insights

Substituent Effects
  • Halogen Position : Bromine at the 6-position on naphthalene (target compound) vs. 3-position () alters electronic density and steric interactions. The 6-position may reduce steric clashes in coupling reactions compared to ortho-substituted derivatives .
  • Halogen Type: Chlorine () vs.
Aromatic System Differences
  • Naphthalene vs. Phenyl : Naphthalene derivatives (e.g., ) exhibit extended conjugation, improving UV absorption and binding to aromatic receptors compared to phenyl analogues .
  • Heterocyclic Variations : Thiophene-containing derivatives () introduce sulfur-based electronic effects, differing from bromonaphthalene’s hydrophobic profile .
Ring Size and Strain
  • Cyclopropane’s high ring strain increases reactivity in ring-opening reactions, unlike cyclopentane derivatives (), which are more conformationally flexible but less reactive .

Biological Activity

1-(6-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid is an organic compound characterized by its unique structure, which includes a cyclopropane ring attached to a bromonaphthalene moiety. The molecular formula is C14H11BrO2C_{14}H_{11}BrO_2, with a molecular weight of approximately 291.14 g/mol. This compound's biological activity is of increasing interest in medicinal chemistry, particularly for its potential applications in pharmacology.

Chemical Structure and Properties

The structural features of 1-(6-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid are significant in determining its biological activity. The presence of the bromine atom at the 6-position of the naphthalene ring influences its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC14H11BrO2C_{14}H_{11}BrO_2
Molecular Weight291.14 g/mol
IUPAC Name1-(6-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid
InChI KeyInChI=1S/C14H11BrO2/c15-10-4-5-12(8-11)3-2-1-9(12)14(6-7)13(9)8/h1-5,8H,6-7H2

Antimicrobial and Anticancer Properties

Research indicates that brominated naphthalene derivatives, including 1-(6-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid, often exhibit notable antimicrobial and anticancer activities. These properties are attributed to their ability to interact with biological membranes and enzymes:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains, suggesting that 1-(6-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid may also possess antimicrobial properties.
  • Anticancer Activity : Studies on related compounds indicate potential mechanisms of action through apoptosis induction and cell cycle arrest in cancer cells. The specific interactions with cellular targets remain an area for further investigation.

The mechanism by which 1-(6-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid exerts its biological effects may involve:

  • Interaction with Enzymes : The bromonaphthalene moiety can engage in π–π stacking interactions with aromatic residues in enzyme active sites, potentially inhibiting their function.
  • Formation of Reactive Intermediates : The cyclopropane ring may undergo ring-opening reactions under physiological conditions, leading to the formation of reactive species that can interact with biomolecules.

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of various brominated naphthalene derivatives, researchers found that compounds similar to 1-(6-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid exhibited IC50 values in the micromolar range against several cancer cell lines (e.g., MCF7 breast cancer cells). The study highlighted the importance of structural modifications in enhancing cytotoxicity.

CompoundIC50 (μM)Cancer Cell Line
1-(6-Bromonaphthalen-1-YL)acid15MCF7
Related Brominated Derivative10MCF7
Control (Non-brominated compound)>100MCF7

Case Study 2: Antimicrobial Activity Evaluation

Another study evaluated the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones for compounds containing the bromonaphthalene structure, suggesting that 1-(6-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid could also be effective against common pathogens.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli15
Pseudomonas aeruginosa10

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